2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid
CAS No.:
Cat. No.: VC18197741
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7N3O2 |
|---|---|
| Molecular Weight | 177.16 g/mol |
| IUPAC Name | 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid |
| Standard InChI | InChI=1S/C8H7N3O2/c1-5-4-6-7(8(12)13)9-2-3-11(6)10-5/h2-4H,1H3,(H,12,13) |
| Standard InChI Key | XGEXGNSZUVGSHV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a pyrazole ring fused to a pyrazine system. The 2-position methyl group and 4-position carboxylic acid substituent critically influence its electronic configuration and intermolecular interactions. X-ray crystallography and NMR analyses confirm a planar geometry stabilized by intramolecular hydrogen bonding between the carboxylic acid and adjacent nitrogen atoms .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C<sub>8</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub> |
| Molecular weight | 177.16 g/mol |
| IUPAC name | 2-Methylpyrazolo[1,5-a]pyrazine-4-carboxylic acid |
| SMILES | CC1=NN2C=CN=C2C(=C1)C(=O)O |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 5 |
Synthesis and Chemical Reactivity
Palladium-Catalyzed Carbonylation
A 2020 study demonstrated the synthesis of methylpyrazolo[1,5-a]pyrazine-4-carboxylates via palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines under 15 atm CO pressure . This method achieved 78% yield by employing Pd(OAc)<sub>2</sub> and Xantphos as a ligand system in DMF at 110°C. Subsequent hydrolysis with NaOH yielded the carboxylic acid derivative .
Cyclocondensation Approaches
Alternative routes involve cyclocondensation of amidoximes with trifluoroacetic anhydride (TFAA) to form 4-(1,2,4-oxadiazolyl) derivatives. Reaction of ethyl ethoxymethylidenemalonate with amidines generated pyrimidin-2-yl-substituted analogs, showcasing the compound’s versatility as a synthetic intermediate .
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Pd-catalyzed carbonylation | 110°C, 15 atm CO, DMF | 78 |
| Cyclocondensation (TFAA) | RT, CH<sub>2</sub>Cl<sub>2</sub>, 24 hr | 65 |
| Hydrolysis (NaOH) | 80°C, H<sub>2</sub>O/EtOH, 6 hr | 92 |
Comparative Analysis with Structural Analogs
Versus Non-Methylated Derivatives
Removal of the 2-methyl group (as in pyrazolo[1,5-a]pyrazine-4-carboxylic acid) reduces logP by 0.4 units, decreasing blood-brain barrier permeability . Methyl substitution also enhances thermal stability, with a melting point increase from 218°C to 245°C .
Piperidine-Containing Derivatives
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid exhibits altered pharmacokinetics, showing 3.2-hour plasma half-life in rats versus 1.5 hours for the parent compound. The piperidine ring introduces basicity (pK<sub>a</sub> 8.1), enabling salt formation for improved solubility.
Recent Advances and Future Directions
Targeted Drug Delivery Systems
2024 research explored encapsulating the compound in PEG-PLGA nanoparticles, achieving 94% encapsulation efficiency. In vivo studies showed 3.7-fold increased tumor accumulation compared to free drug.
Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G** level revealed a HOMO-LUMO gap of 4.3 eV, correlating with observed redox stability . Machine learning models predict 17 additional target kinases, including JAK2 and CDK6, for experimental validation.
Sustainable Synthesis
A 2025 protocol using photocatalytic C–H methylation reduced Pd catalyst loading by 80% while maintaining 72% yield, aligning with green chemistry principles .
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